3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine
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Overview
Description
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. Pyrazoles are known for their wide range of physiological and pharmacological activities .
Preparation Methods
The synthesis of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization. For instance, a solvent-free condensation/reduction reaction sequence can be employed, starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction conditions typically involve mild temperatures and the use of reducing agents . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming derivatives with different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The amino group in the compound exhibits significant nucleophilicity and basicity, allowing it to participate in various biochemical reactions . The compound can form hydrogen bonds and interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
3-Isobutyl-1-methyl-4-propyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine
- 1,5-dimethyl-1H-pyrazol-3-amine
- N,1,3-trimethyl-1H-pyrazol-5-amine
- 5-amino-1,3-dimethylpyrazole These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications .
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropyl)-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-5-6-9-10(7-8(2)3)13-14(4)11(9)12/h8H,5-7,12H2,1-4H3 |
InChI Key |
NGMNKRVMPJFEDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1CC(C)C)C)N |
Origin of Product |
United States |
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